molecular formula C10H12N4O B2725706 2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide CAS No. 865077-99-2

2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide

Cat. No.: B2725706
CAS No.: 865077-99-2
M. Wt: 204.233
InChI Key: QXDVELNRLVVMAN-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide is a compound that features a benzotriazole moiety attached to an N-ethylacetamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique properties of benzotriazole make it an excellent synthetic auxiliary, providing stability and reactivity to the compounds it is part of.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide typically involves the reaction of benzotriazole with N-ethylacetamide under specific conditions. One common method includes the use of a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and benzotriazole moieties.

    Cyclization Reactions: The presence of the benzotriazole group can facilitate cyclization reactions, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amides, while cyclization reactions can produce complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N-ethylacetamide stands out due to its unique combination of the benzotriazole moiety and the N-ethylacetamide group. This combination imparts specific reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-11-10(15)7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDVELNRLVVMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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